[(Z)-2-ethylhex-2-enyl] acetate

Catalog No.
S14528162
CAS No.
53735-55-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Z)-2-ethylhex-2-enyl] acetate

CAS Number

53735-55-0

Product Name

[(Z)-2-ethylhex-2-enyl] acetate

IUPAC Name

[(Z)-2-ethylhex-2-enyl] acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7-

InChI Key

MUSLRNLXBQWGCV-YFHOEESVSA-N

Canonical SMILES

CCCC=C(CC)COC(=O)C

Isomeric SMILES

CCC/C=C(/CC)\COC(=O)C

[(Z)-2-ethylhex-2-enyl] acetate is an organic compound characterized by its geometric isomerism, specifically existing in both Z and E forms. The Z isomer features substituents on the same side of the double bond, while the E isomer has them on opposite sides. This compound has a molecular formula of C16H26O3C_{16}H_{26}O_{3} and a molecular weight of 266.38 g/mol. Its unique structure contributes to a variety of chemical properties and potential applications across different fields, including chemistry, biology, and industry.

Typical of alkenes and esters. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bond can convert the alkene into an alkane.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Oxidation: The double bond may be oxidized to form carbonyl compounds, which can further participate in additional reactions.

These reactions are influenced by the compound's geometric configuration, which affects its reactivity and interaction with other molecules.

Research indicates that [(Z)-2-ethylhex-2-enyl] acetate may interact with biomolecules, though specific biological effects are still under investigation. Its geometric isomerism could influence binding affinity and specificity toward various enzymes and receptors. Preliminary studies suggest potential therapeutic applications, although more research is needed to fully understand its biological activity.

Several methods exist for synthesizing [(Z)-2-ethylhex-2-enyl] acetate:

  • Esterification: Reacting 2-ethylhex-2-enol with acetic acid or acetic anhydride under acidic conditions.
  • Alkene functionalization: Utilizing alkene metathesis or hydroformylation followed by esterification.
  • Grignard Reactions: Employing Grignard reagents to form the desired alkene structure before esterification.

Industrial production typically emphasizes maximizing yield and purity while considering cost and reagent availability.

[(Z)-2-ethylhex-2-enyl] acetate has diverse applications, including:

  • Flavoring Agents: Used in food products for its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes due to its pleasant scent profile.
  • Chemical Intermediates: Serves as a precursor in the synthesis of other organic compounds.

Its unique properties make it valuable in both industrial and consumer products.

Interaction studies focus on how [(Z)-2-ethylhex-2-enyl] acetate interacts with molecular targets and pathways within biological systems. The compound's geometric configuration plays a critical role in determining its reactivity and interactions with enzymes, receptors, and other biomolecules. Understanding these interactions is essential for assessing its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with [(Z)-2-ethylhex-2-enyl] acetate. Here are some notable examples:

Compound NameStructureKey Features
(Z)-1-chloro-2-ethyl-1,3-butadieneC8H10ClContains chlorine; different reactivity
(E)-2-buteneC4H8Simplest alkene; no functional groups
(Z)-2-buteneC4H8Geometric isomer; similar structure
(Z)-2-ethylhex-2-enoylic acidC8H14O2Contains carboxylic acid functionality
(E)-3-methylpent-3-enyl acetateC8H14O2Ester functional group; different carbon chain

The uniqueness of [(Z)-2-ethylhex-2-enyl] acetate lies in its specific geometric configuration, which influences its reactivity, stability, and interactions compared to these similar compounds. This distinct isomerism enhances its value for various scientific and industrial applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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